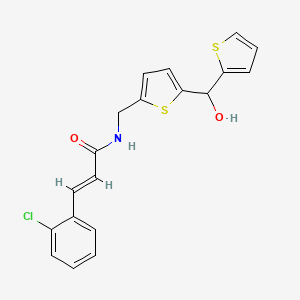

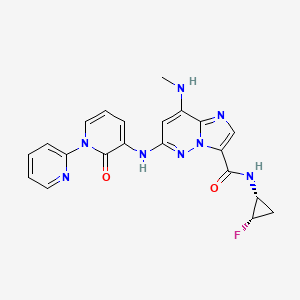

![molecular formula C21H17N3O2 B2639165 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 476633-97-3](/img/structure/B2639165.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and their synthesis has been a topic of interest .

Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with o-phenylenediamine and carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via cyclocondensation .Molecular Structure Analysis

The benzimidazole core is planar and it is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized via various methods, including reactions of o-phenylenediamines with carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific groups attached to the benzimidazole core .Wissenschaftliche Forschungsanwendungen

G Protein-Coupled Receptor-35 (GPR35) Agonists

Studies on derivatives of benzimidazole, including compounds structurally related to N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-methoxybenzamide, have showcased their potential as potent GPR35 agonists. GPR35 is implicated in the treatment of pain, inflammatory and metabolic diseases, suggesting these compounds' relevance in therapeutic applications (Wei et al., 2018).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have been evaluated for their antimicrobial and antifungal properties, offering a promising avenue for treating microbial diseases. The compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2013).

Anticancer and Tyrosinase Inhibitory Activities

Research into benzimidazole derivatives has also uncovered their utility in cancer therapy and as inhibitors of tyrosinase, an enzyme involved in melanin synthesis. Some derivatives have demonstrated considerable anti-cancer activity in vitro and effective inhibitory action against tyrosinase, suggesting their application in cosmetics and as therapeutic agents against various cancers (Mahdavi et al., 2018).

Exploration of Novel Analogs as NF-κB Inhibitors

The design and synthesis of novel 2-benzylbenzimidazole analogs for their inhibitory activity against NF-κB, a protein complex that plays a critical role in inflammation and immune response, have shown significant promise. These compounds offer a foundation for developing new anti-inflammatory drugs (Boggu et al., 2017).

Prokinetic Agents

Cinitapride-related benzimidazole derivatives have been explored for their anti-ulcerative and prokinetic properties. These studies suggest the potential of benzimidazole derivatives in enhancing gastrointestinal motility, offering a path to new treatments for gastrointestinal disorders (Srinivasulu et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTIJAZOCYRSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)

![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2639094.png)

![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)

![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)